![molecular formula C20H22N2O4 B2943160 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide CAS No. 900997-28-6](/img/structure/B2943160.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines . The reaction yields corresponding N-Mannich bases . Another study synthesized amides from N-benzoyl aliphatic α-amino acids and homoveratrylamine .Molecular Structure Analysis
While specific molecular structure analysis for the compound is not available, a related compound, N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-fluoro-Nα-(2,3,4-trifluorobenzoyl)phenylalaninamide, has been studied .Chemical Reactions Analysis
In the presence of H2O2, enzymes like lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions . LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .Scientific Research Applications
Synthesis and Structural Analysis
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide is a compound that can be synthesized through various chemical reactions, including oxidative cyclization and intramolecular cyclisation. For instance, Galeazzi et al. (1996) demonstrated a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are structurally related to the target compound, by intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) (Galeazzi, Mobbili, & Orena, 1996). Additionally, crystallographic analysis can provide insights into the molecular structure and bonding patterns, as seen in the work of Marinova et al. (2022), who studied the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, to understand its crystallization behavior and intermolecular interactions (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Biological Activities and Applications
Compounds with structural similarities to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide have been explored for various biological activities, including antimicrobial, neuroprotective, and enzyme modulatory effects. For example, Pagadala et al. (2012) synthesized a series of new monocyclic β-lactams and evaluated their antimicrobial activity, revealing potential applications in combating bacterial infections (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012). Furthermore, Du et al. (2008) investigated symmetrical 1-pyrrolidineacetamides, structurally related to the target compound, for their anti-HIV activity, identifying new binding sites on HIV-1 integrase, which could lead to the development of novel antiviral therapies (Du, Zhao, Yang, Zheng, Tang, Shen, & Jiang, 2008).
Chemical Reactivity and Modification
The chemical reactivity and modification potential of compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide provide insights into their utility in synthetic chemistry and drug design. Ramazani and Karimi-Avargani (2002) discussed the synthesis of dimethyl 2-(N-phenylamido-N-yl)-3-(triphenylphosphoranylidene)butanedioates, highlighting the reactivity of N-phenylacetamide derivatives in forming stabilized ylides, which are valuable intermediates in organic synthesis (Ramazani & Karimi-Avargani, 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, 2-chloro-n-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been found to interact with neurotransmitters such as acetylcholine (ach) and serotonin (5-hydroxytryptamine, 5-ht), as well as with nitric oxide (no) .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A compound with a similar structure, 2-chloro-n-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been found to affect the density and intensity of neuronal nitric oxide synthase (nnos)-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,3,4-Oxadiazole N-Mannich bases have shown antimicrobial and anti-proliferative activities , suggesting potential uses in medical and pharmaceutical fields.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(12-18(17)26-2)22-13-15(11-20(22)24)21-19(23)10-14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGXVAEWRQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide |
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